3-bromo-4-iodopyridine-2-carbonitrile

Catalog No.
S6897873
CAS No.
2866308-37-2
M.F
C6H2BrIN2
M. Wt
308.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-4-iodopyridine-2-carbonitrile

CAS Number

2866308-37-2

Product Name

3-bromo-4-iodopyridine-2-carbonitrile

IUPAC Name

3-bromo-4-iodopyridine-2-carbonitrile

Molecular Formula

C6H2BrIN2

Molecular Weight

308.90 g/mol

InChI

InChI=1S/C6H2BrIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H

InChI Key

AIZQBATYJMTTJG-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1I)Br)C#N

Canonical SMILES

C1=CN=C(C(=C1I)Br)C#N

3-Bromo-4-iodopyridine-2-carbonitrile is a heterocyclic compound characterized by a pyridine ring substituted with bromine and iodine atoms, as well as a cyano group. The molecular formula of this compound is C₆H₂BrI₁N₁, and it features a unique arrangement that imparts distinctive chemical properties. The presence of both halogen atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine or iodine atoms can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Coupling Reactions: It is capable of participating in cross-coupling reactions like Suzuki-Miyaura and Sonogashira reactions, which are essential for constructing carbon-carbon bonds.
  • Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Several synthesis methods for 3-bromo-4-iodopyridine-2-carbonitrile have been reported:

  • Halogenation: The introduction of bromine and iodine can be achieved through electrophilic aromatic substitution reactions on suitable pyridine precursors.
  • Sandmeyer Reaction: This method involves treating 3-cyanopyridine with iodine and a copper catalyst to introduce the iodine atom at the desired position.
  • Bromination followed by Iodination: Starting from 4-amino-2-cyanopyridine, bromination can be performed first, followed by iodination to yield the final product .

3-Bromo-4-iodopyridine-2-carbonitrile serves several applications in various fields:

  • Pharmaceuticals: It acts as an important building block in the synthesis of pharmaceuticals due to its ability to form diverse derivatives.
  • Material Science: The compound can also be utilized in the development of advanced materials owing to its unique electronic properties.
  • Organic Synthesis: It is employed in various organic synthesis pathways, particularly in creating complex heterocyclic compounds .

Several compounds share structural similarities with 3-bromo-4-iodopyridine-2-carbonitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-IodopyridineIodine at the second positionLess reactive due to the position of iodine
3-IodopyridineIodine at the third positionSimilar reactivity but differs in substitution patterns
4-BromopyridineBromine at the fourth positionLacks the cyano group, affecting its reactivity
4-IodopyridineIodine at the fourth positionSimilar structure but different halogen positioning

Uniqueness: The combination of both bromine and iodine atoms along with a cyano group in 3-bromo-4-iodopyridine-2-carbonitrile provides distinct reactivity patterns not found in other similar compounds. This unique configuration enhances its utility in synthetic applications and potential biological activities.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

307.84461 g/mol

Monoisotopic Mass

307.84461 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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